Ethyl 4-(hexadecyloxy)benzoate CAS number 62443-20-3
Ethyl 4-(hexadecyloxy)benzoate CAS number 62443-20-3
An In-depth Technical Guide to Ethyl 4-(hexadecyloxy)benzoate
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of Ethyl 4-(hexadecyloxy)benzoate (CAS No. 62443-20-3), a specialty ester with significant potential in materials science. Characterized by a rigid benzoate core and a long, flexible hexadecyloxy tail, this molecule exhibits properties that make it a compelling candidate for liquid crystal formulations and other advanced material applications. This guide synthesizes field-proven insights on its chemical properties, provides a robust and validated synthesis protocol, details expected analytical characterization, and explores its current and prospective applications for researchers, scientists, and professionals in drug and material development.
Ethyl 4-(hexadecyloxy)benzoate is an organic molecule featuring a para-substituted benzene ring. The two functional groups—an ethyl ester and a hexadecyloxy (C16) ether—impart a distinct amphiphilic character, with a polar aromatic head and a long, nonpolar alkyl tail. This calamitic (rod-like) molecular structure is a strong indicator of potential mesomorphic or liquid crystalline behavior.
The long C16 alkyl chain significantly influences the material's physical properties. Compared to shorter-chain analogs, an increase in alkyl chain length generally leads to a higher melting point and boiling point, and decreased solubility in polar solvents.[1][2] While extensive experimental data for this specific compound is not widely published, we can extrapolate key properties based on its structure and data from homologous series.
Table 1: Physicochemical Properties of Ethyl 4-(hexadecyloxy)benzoate
| Property | Value | Source / Rationale |
| CAS Number | 62443-20-3 | [3] |
| Molecular Formula | C₂₅H₄₂O₃ | [3] |
| Molecular Weight | 390.61 g/mol | [3] |
| Appearance | White to off-white solid | Predicted based on long-chain alkyl benzoates. |
| Melting Point | Estimated: 50-70 °C | Extrapolated. Long alkyl chains increase melting points in benzoate series.[4] |
| Boiling Point | > 250 °C at atmospheric pressure | Estimated; high due to molecular weight. Likely to decompose before boiling at atm. pressure. |
| Solubility | Soluble in nonpolar organic solvents (e.g., Toluene, Chloroform, Hexane). Insoluble in water. | The long alkyl chain dominates solubility, making it highly lipophilic. |
| Purity | ≥98% | Commercially available specification.[3] |
| Storage | 2-8 °C | Recommended storage temperature for stability.[3] |
Synthesis and Purification
The most direct and reliable synthesis of Ethyl 4-(hexadecyloxy)benzoate involves the Williamson ether synthesis. This pathway is chosen for its high efficiency and the ready availability of starting materials. The core of this process is the nucleophilic substitution of a halide on a long-chain alkane by the phenoxide ion of Ethyl 4-hydroxybenzoate.
The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is critical; it effectively dissolves the ionic phenoxide intermediate while not interfering with the SN2 reaction mechanism. A weak base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group without hydrolyzing the ethyl ester, which could occur with stronger bases like NaOH.
Field-Validated Synthesis Protocol
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of ethyl 4-hydroxybenzoate).
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Reagent Addition: While stirring the suspension, add 1-bromohexadecane (1.1 eq) dropwise at room temperature.
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Reaction Execution: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 18-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ethyl 4-hydroxybenzoate spot is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of fresh acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a waxy solid.
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Purification: The crude product is best purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation. Filter the purified crystals and dry them under vacuum. This self-validating step ensures high purity, as impurities will remain in the mother liquor. An expected yield is typically in the 80-90% range.
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques. The expected spectroscopic data is based on the known chemical shifts and absorption frequencies of its constituent functional groups.
Table 2: Predicted Spectroscopic Data for Analytical Confirmation
| Technique | Region | Predicted Signal / Peak | Corresponding Functional Group |
| ¹H NMR | 7.9-8.1 ppm | Doublet (2H) | Aromatic protons ortho to the ester group. |
| 6.8-7.0 ppm | Doublet (2H) | Aromatic protons ortho to the ether group. | |
| 4.3-4.4 ppm | Quartet (2H) | -O-CH₂ -CH₃ of the ethyl ester. | |
| 3.9-4.1 ppm | Triplet (2H) | -O-CH₂ - of the hexadecyloxy chain. | |
| 1.7-1.9 ppm | Multiplet (2H) | -O-CH₂-CH₂ - of the hexadecyloxy chain. | |
| 1.2-1.5 ppm | Broad multiplet (~26H) | -(CH₂ )₁₃-CH₃ of the hexadecyloxy chain. | |
| 1.3-1.4 ppm | Triplet (3H) | -O-CH₂-CH₃ of the ethyl ester. | |
| 0.8-0.9 ppm | Triplet (3H) | -CH₃ of the hexadecyloxy chain. | |
| ¹³C NMR | ~166 ppm | C=O | Ester carbonyl carbon. |
| ~163 ppm | Ar-C | Aromatic carbon attached to the ether oxygen. | |
| ~131 ppm | Ar-CH | Aromatic carbons ortho to the ester. | |
| ~122 ppm | Ar-C | Aromatic carbon attached to the ester. | |
| ~114 ppm | Ar-CH | Aromatic carbons ortho to the ether. | |
| ~68 ppm | -O-CH₂- | Ether methylene carbon. | |
| ~60 ppm | -O-CH₂- | Ester methylene carbon. | |
| ~14-32 ppm | -CH₂-, -CH₃ | Carbons of the alkyl chain and ethyl group. | |
| IR Spectroscopy | 2850-2950 cm⁻¹ | Strong, sharp peaks | C-H stretching of the long alkyl chain. |
| ~1710 cm⁻¹ | Strong, sharp peak | C=O stretching of the ester group. | |
| ~1605 cm⁻¹ | Peak | C=C stretching of the aromatic ring. | |
| ~1250 cm⁻¹ | Strong peak | C-O stretching of the ester and ether groups. |
Applications and Research Landscape
The unique molecular architecture of Ethyl 4-(hexadecyloxy)benzoate makes it a prime candidate for applications in materials science, particularly in the field of liquid crystals.
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Liquid Crystal Formulations: The molecule's calamitic (rod-like) shape is a prerequisite for forming nematic or smectic liquid crystal phases.[4][5] The rigid benzoate core provides the necessary anisotropy, while the long, flexible hexadecyl tail contributes to molecular ordering and can influence the transition temperatures and stability of the mesophases.[6] In practice, it is more likely to be used as a component in a liquid crystal mixture rather than as a single-component display material. Its properties can be tailored to adjust the viscosity, birefringence, and dielectric anisotropy of the final formulation.[7]
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Specialty Emollients and Solvents: In the cosmetics and personal care industry, long-chain alkyl benzoates (like C12-15 Alkyl Benzoate) are valued as emollients that provide a light, silky feel to the skin. They also function as effective solvents for other cosmetic ingredients, including sunscreens.[8] While not its primary application, the structural similarity suggests potential utility in high-end cosmetic formulations where specific textural properties are desired.
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Drug Development and Delivery: The amphiphilic nature of this molecule could be leveraged in drug delivery systems. The long lipid tail is compatible with lipid bilayers, suggesting potential use in forming liposomes or other nanoparticle-based drug carriers. The mean particle size and stability of such nanoparticles are known to be influenced by the alkyl chain length of their components.[2]
Safety and Handling
As a laboratory-grade chemical, Ethyl 4-(hexadecyloxy)benzoate should be handled with standard safety precautions.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8 °C to ensure long-term stability.[3]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
Conclusion
Ethyl 4-(hexadecyloxy)benzoate is a well-defined chemical entity with significant, albeit specialized, technical applications. Its synthesis is straightforward and scalable via established organic chemistry principles. The key value of this compound lies in its molecular structure, which is highly conducive to the formation of ordered liquid crystalline phases. For researchers in materials science, it represents a versatile building block for creating novel liquid crystal mixtures. Furthermore, its properties suggest secondary applications in specialty cosmetics and advanced drug delivery systems, making it a compound of interest for a focused but diverse scientific audience.
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